![molecular formula C16H15ClN4S B6447303 4-chloro-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzothiazole CAS No. 2640965-30-4](/img/structure/B6447303.png)
4-chloro-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzothiazole
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Overview
Description
This compound belongs to the class of organic compounds known as thienopyridines . These are heterocyclic compounds containing a thiophene ring fused to a pyridine ring. Thiophene is a 5-membered ring consisting of four carbon atoms and one sulfur atom. Pyridine is a 6-membered ring consisting of five carbon atoms and one nitrogen center .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed in previous studies . For example, single crystals were developed for certain compounds, and their molecular interactions were studied using docking studies .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been described in the literature . For example, a Diels–Alder reaction was used in the synthesis of certain compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, the yield, melting point, and NMR data of certain compounds have been reported .Scientific Research Applications
Pharmacokinetics and Toxicology
Understanding the compound’s absorption, distribution, metabolism, and excretion (ADME) properties is essential for drug development. Additionally, toxicological studies assess its safety profile. Researchers investigate potential adverse effects and establish safe dosage ranges.
Mechanism of Action
Target of Action
Similar compounds have been shown to exhibit anti-tubercular activity againstMycobacterium tuberculosis H37Ra .
Mode of Action
It’s known that piperazine derivatives can inhibit microtubule synthesis and cell cycle progression . They can also inhibit angiogenesis, which is critical to a tumor cell’s ability to grow and metastasize .
Biochemical Pathways
It’s known that compounds with similar structures can affect the growth and proliferation of mycobacterium tuberculosis .
Pharmacokinetics
The compound’s molecular weight (300794) suggests it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .
Result of Action
Similar compounds have been shown to exhibit significant activity against mycobacterium tuberculosis h37ra .
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-chloro-2-(4-pyridin-2-ylpiperazin-1-yl)-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4S/c17-12-4-3-5-13-15(12)19-16(22-13)21-10-8-20(9-11-21)14-6-1-2-7-18-14/h1-7H,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZGOGWKZXCAUQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C3=NC4=C(S3)C=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzothiazole |
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